Carbamoylmethyl Spacer Shifts Hydrogen-Bond Donor/Acceptor Ratio Relative to Direct Carbamoyl Analog
CAS 1060283-08-0 presents a measurable shift in hydrogen-bond donor/acceptor profile due to its carbamoylmethyl (-CH₂CONH₂) substituent, compared to the direct carbamoyl (-CONH₂) analog N-(4-carbamoylphenyl)-2-(trifluoromethyl)benzamide. The methylene spacer eliminates one H-bond donor while adding one H-bond acceptor, directly impacting the compound's pharmacophore complementarity to ATP-binding pockets. [1]
| Evidence Dimension | Hydrogen Bond Donor / Acceptor Count |
|---|---|
| Target Compound Data | HBD = 2, HBA = 5 |
| Comparator Or Baseline | N-(4-carbamoylphenyl)-2-(trifluoromethyl)benzamide: HBD = 3, HBA = 4 |
| Quantified Difference | Δ HBD = -1, Δ HBA = +1 |
| Conditions | Calculated from SMILES using standard cheminformatics descriptors (XLogP3 method); values sourced from vendor specification sheets [1] |
Why This Matters
This altered H-bond profile means that CAS 1060283-08-0 will engage kinase hinge regions or DFG motifs with a distinct donor/acceptor arrangement, affecting target selectivity in a way that the direct carbamoyl analog cannot replicate, making it a non-substitutable tool compound for SAR-by-catalog campaigns.
- [1] Kuujia.com. Cas no 1060283-08-0 (N-[4-(carbamoylmethyl)phenyl]-2-(trifluoromethyl)benzamide) – Chemical and Physical Properties. View Source
